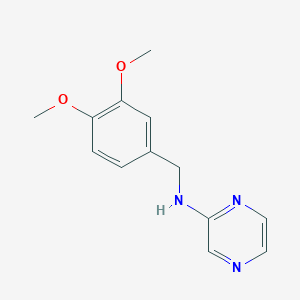![molecular formula C10H16F6N2O B5171507 N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea, also known as TFB, is a chemical compound that has been used in scientific research for its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to interact with the extracellular domain of ASICs, blocking their activity and reducing the influx of calcium ions into the cell. Similarly, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to bind to the ligand-binding domain of the α7 nicotinic acetylcholine receptor, inhibiting its activity and reducing the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to have a range of biochemical and physiological effects in various systems. In the nervous system, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to reduce the excitability of neurons and suppress the release of neurotransmitters. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines in immune cells.
実験室実験の利点と制限
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has several advantages for laboratory experiments, including its high purity and stability under normal laboratory conditions. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea is also soluble in organic solvents, making it easy to use in a range of experimental protocols. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. One area of interest is the development of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea analogs with improved potency and selectivity for specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ASICs and α7 nicotinic acetylcholine receptors in various systems, including the nervous system and immune system. Additionally, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea may have potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.
合成法
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves the reaction of sec-butylamine with 1,1,1-trifluoroacetone in the presence of a catalyst such as sodium hydride. The resulting product is then treated with urea to form N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. This method has been found to be efficient and yields high purity N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea.
科学的研究の応用
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the nervous system. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the physiological and pathological roles of ASICs in the nervous system. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
特性
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)



![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)